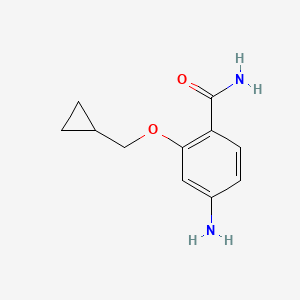
6-Cyclopropanesulfonylamino-hexanoic acid
Overview
Description
6-Cyclopropanesulfonylamino-hexanoic acid is a compound that belongs to the class of sulfonyl amino acids. It features a cyclopropane ring attached to a sulfonyl group, which is further connected to a hexanoic acid chain.
Mechanism of Action
Target of Action
It’s structurally similar to aminocaproic acid , which is known to target proteolytic enzymes like plasmin . These enzymes are responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic.
Mode of Action
Based on its structural similarity to aminocaproic acid, it may also act as an effective inhibitor for enzymes that bind to a particular residue . This inhibition could block the binding of plasminogen to fibrin, preventing its activation to plasmin and reducing fibrinolysis .
Biochemical Pathways
Considering its potential similarity to aminocaproic acid, it might be involved in the regulation of the fibrinolytic pathway . This could lead to downstream effects such as the prevention of blood clot dissolution, thereby aiding in the control of bleeding.
Result of Action
If it acts similarly to aminocaproic acid, it could potentially prevent the dissolution of blood clots, thereby controlling bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropanesulfonylamino-hexanoic acid typically involves the following steps:
Formation of Cyclopropanesulfonyl Chloride: Cyclopropane is reacted with chlorosulfonic acid to form cyclopropanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropanesulfonylamino-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
6-Cyclopropanesulfonylamino-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and catalysts
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: An analog of lysine, used as an antifibrinolytic agent.
Cyclopropanesulfonyl Chloride: A precursor in the synthesis of sulfonyl amino acids.
Sulfonyl Amino Acids: A broader class of compounds with similar structural features.
Uniqueness
6-Cyclopropanesulfonylamino-hexanoic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other sulfonyl amino acids. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-(cyclopropylsulfonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVKMMNUPQFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)

![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)



![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)



